2-(2-Fluorophenyl)propan-2-ol
Description
Contextualization within Fluorine-Containing Organic Compounds
Fluorine-containing organic compounds have become indispensable in numerous scientific fields, particularly in medicinal chemistry. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. Current time information in Bangalore, IN.organic-chemistry.orgacs.orgacs.orgnih.gov The C-F bond is stronger than a C-H bond, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. acs.org It is estimated that approximately 20-30% of all pharmaceuticals and about 30% of agrochemicals contain at least one fluorine atom. nih.govnih.gov
The position of the fluorine atom on an aromatic ring can have a profound effect on the molecule's reactivity. In the case of 2-(2-fluorophenyl)propan-2-ol, the fluorine atom is in the ortho position relative to the propan-2-ol substituent. This ortho-substitution can lead to unique electronic and steric effects that are different from its meta- and para-substituted isomers. nih.gov Research on secondary benzyl (B1604629) alcohols has shown that while a para-fluoro substituent can enhance reactivity, ortho-fluoro substitution can render the compound unreactive in certain transformations. acs.org This highlights the distinct chemical nature of ortho-fluorinated compounds like this compound.
Significance of Fluorinated Alcohols in Synthetic Chemistry
Fluorinated alcohols, as a class, possess unique properties that make them valuable in synthetic chemistry. Their strong hydrogen-bond-donating ability, coupled with low nucleophilicity, allows them to act as effective solvents and promoters for a variety of organic reactions. synquestlabs.com For instance, highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can stabilize cationic intermediates and facilitate reactions that are sluggish in conventional solvents. researchgate.net
Tertiary fluorinated alcohols are particularly important structural motifs found in some pharmaceuticals. nih.gov The development of efficient methods for the synthesis of tertiary alcohols containing fluorine is an active area of research. acs.org These compounds can serve as versatile building blocks for the synthesis of more complex molecules. The hydroxyl group can be a site for further functionalization, while the fluorine atom imparts its characteristic modulatory effects on the molecule's properties.
Overview of Research Trajectories for Arylpropanols
Arylpropanols, which feature a phenyl and a propanol (B110389) group, are a significant class of compounds in organic synthesis. They are often used as intermediates in the preparation of pharmaceuticals and other biologically active compounds. cymitquimica.comrsc.org 2-Aryl-2-propanols, a sub-class to which this compound belongs, are tertiary alcohols that have been investigated for various applications, including as fragrance ingredients and in materials science. researchgate.net
Research in this area often focuses on the development of efficient and stereoselective synthetic methods. The Grignard reaction, for example, is a common method for the preparation of tertiary alcohols from ketones. mdpi.com In the context of this compound, this would involve the reaction of a Grignard reagent with 2'-fluoroacetophenone (B1202908). Furthermore, the reactivity of arylpropanols is a key area of study. For instance, the direct conversion of tertiary benzyl alcohols into other functional groups, such as halohydrins, has been explored. acs.org The presence of a fluorine atom, as in this compound, adds another layer of complexity and potential for novel reactivity and applications. The catalytic applications of fluorinated arylpropanols are also an emerging field of interest. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAFCVRVHMQOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288804 | |
| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-12-7 | |
| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)propan-2-ol | |
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Synthetic Methodologies and Advanced Approaches for 2 2 Fluorophenyl Propan 2 Ol
Regioselective Synthetic Strategies
The most direct and highly regioselective method for the synthesis of 2-(2-Fluorophenyl)propan-2-ol is the nucleophilic addition of a methyl organometallic reagent to 2'-fluoroacetophenone (B1202908). This approach ensures the precise formation of the desired tertiary alcohol.
The Grignard reaction is a classic and reliable method for this transformation. organic-chemistry.org It involves the reaction of a methylmagnesium halide, such as methylmagnesium bromide (CH₃MgBr), with 2'-fluoroacetophenone. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. The reaction is highly regioselective because the addition occurs exclusively at the carbonyl carbon, directly forming the propan-2-ol backbone attached to the 2-fluorophenyl ring at the C2 position. youtube.com
Alternative organometallic reagents, such as methyllithium, can also be used, but Grignard reagents are often preferred for their balance of reactivity and operational simplicity. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the highly basic Grignard reagent from being quenched by protic sources. rsc.org
Table 1: Regioselective Synthesis via Grignard Reaction
| Starting Ketone | Reagent | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| 2'-Fluoroacetophenone | Methylmagnesium Bromide | Tetrahydrofuran (THF) | High regioselectivity, direct C-C bond formation. | youtube.com, organic-chemistry.org |
| 2'-Fluoroacetophenone | Methyllithium | Diethyl Ether | Alternative nucleophile for tertiary alcohol synthesis. | organic-chemistry.org |
Enantioselective Synthesis of Chiral this compound
The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Synthesizing a single enantiomer requires asymmetric methods, which present a significant challenge for tertiary alcohols due to steric hindrance around the reaction center. researchgate.net
Asymmetric Catalysis for Carbonyl Addition
While asymmetric catalysis for carbonyl reduction is a well-established method for producing chiral secondary alcohols, it is not directly applicable for synthesizing tertiary alcohols. nih.gov The analogous and more challenging approach for tertiary alcohols is the catalytic asymmetric addition of an organometallic reagent to a prochiral ketone. acs.orgresearchgate.net
This strategy involves using a prochiral ketone (2'-fluoroacetophenone) and a methyl nucleophile in the presence of a chiral catalyst or ligand. The catalyst creates a chiral environment around the ketone, forcing the incoming nucleophile to attack from a specific face, leading to an excess of one enantiomer of the product.
Recent advancements have focused on developing chiral ligands that can effectively coordinate with the organometallic reagent (e.g., Grignard or organozinc reagents) to induce high enantioselectivity. rsc.org For instance, chiral diamine/phenol ligands have shown promise in the asymmetric addition of Grignard reagents to various ketones, offering a modular approach to constructing chiral tertiary alcohols. researchgate.netrsc.org Similarly, catalytic enantioselective additions of organoboron reagents have been explored, where electrostatic interactions between the catalyst, substrate, and reagent can control stereoselectivity, particularly with fluorine-containing ketones. nih.gov
Chiral Auxiliary and Chiral Pool Approaches
An alternative strategy is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com In this context, a chiral auxiliary could be attached to the 2'-fluoroacetophenone molecule, for example, by forming a chiral imine or ketal. The auxiliary would then direct the diastereoselective addition of the methyl nucleophile. A final step would be required to cleave the auxiliary, releasing the enantiomerically enriched tertiary alcohol. sfu.ca While effective, this method is less atom-economical as it requires additional steps for attaching and removing the auxiliary.
The chiral pool approach, which utilizes readily available chiral starting materials from nature, is less straightforward for a molecule with the specific structure of this compound. However, enzymatic methods represent a related and powerful strategy. The kinetic resolution of racemic this compound using enzymes like lipases can be employed. rsc.org In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the newly formed ester. encyclopedia.pub
Table 2: Strategies for Enantioselective Synthesis
| Method | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Asymmetric Catalytic Addition | A chiral ligand directs the addition of a methyl nucleophile to 2'-fluoroacetophenone. | Potentially high efficiency and enantioselectivity in a single step. | Finding a suitable catalyst/ligand system; steric hindrance. | acs.org, rsc.org |
| Chiral Auxiliary | A recoverable chiral group is temporarily attached to guide the reaction stereochemistry. | Often reliable and predictable stereochemical outcomes. | Requires extra synthetic steps; lower atom economy. | wikipedia.org, sfu.ca |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of the racemic alcohol, allowing separation. | Very high enantioselectivity; mild reaction conditions. | Maximum theoretical yield is 50%; requires separation of product and starting material. | encyclopedia.pub, rsc.org |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound involves minimizing waste, using safer solvents, and maximizing reaction efficiency.
Solvent-Free and Aqueous Medium Syntheses
The standard Grignard synthesis of this compound uses anhydrous, volatile, and flammable ethers like THF or diethyl ether. organic-chemistry.org These solvents pose safety and environmental risks. Research into "greener" alternatives is ongoing.
Alternative Solvents: Cyclopentyl methyl ether (CPME) has emerged as a more environmentally benign alternative to THF for Grignard reactions. d-nb.info It has a higher boiling point, lower peroxide-forming tendencies, and is more easily recycled.
Aqueous Media: Traditional Grignard reagents are incompatible with water. However, Barbier-type reactions, which are similar to Grignard reactions but involve adding the alkyl halide to a mixture of the carbonyl compound and a metal (like zinc or indium), can sometimes be performed in aqueous media. nih.govacs.orgrsc.org These methods work well for more reactive halides like allyl bromide but are challenging for the unactivated alkyl halides needed to generate a methyl nucleophile. rsc.org Therefore, a fully aqueous synthesis of this compound remains a significant challenge.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The primary regioselective route, the addition of methylmagnesium bromide to 2'-fluoroacetophenone, is an addition reaction.
CH₃MgBr + C₉H₉FO → C₁₀H₁₃FO (after workup)
Addition reactions are inherently atom-economical, as all atoms from the key reactants are incorporated into the main product structure. rsc.org The main byproduct is an inorganic magnesium salt, which is easily removed.
Flow Chemistry and Continuous Processing for this compound Production
The adoption of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound and its precursors, primarily by enhancing safety, efficiency, and scalability. The primary synthetic route to this tertiary alcohol is the Grignard reaction between a 2-fluorophenylmagnesium halide and acetone (B3395972). This reaction is often highly exothermic and rapid, making it an ideal candidate for the precise control offered by continuous-flow systems.
Microreactors and tubular reactors provide superior heat and mass transfer compared to traditional batch reactors. This enhanced control minimizes the formation of impurities and byproducts, which can be a challenge in large-scale batch Grignard reactions. Recent advancements have focused on optimizing continuous processes for related syntheses, demonstrating the potential for high-throughput production.
A case study in 2024 on a related Friedel-Crafts reaction, a common method for producing ketone precursors, highlighted the benefits of continuous processing. The study demonstrated a 40% increase in throughput by utilizing a tubular reactor with integrated in-line quenching. Such a setup allows for rapid mixing and precise temperature management, leading to higher catalyst recovery and product purity. These principles are directly applicable to the continuous production of this compound via the Grignard pathway.
A hypothetical continuous process for this compound would involve pumping a solution of 2-fluorophenylmagnesium bromide and a solution of acetone from separate inlets into a T-mixer. The combined stream would then enter a temperature-controlled microreactor or packed-bed reactor to facilitate the reaction. The residence time within the reactor can be precisely controlled to maximize conversion while minimizing byproduct formation. The output stream would then be directed to an in-line quenching and work-up module to yield the final product.
Table 1: Illustrative Parameters for Continuous Grignard Synthesis
| Parameter | Optimal Value | Benefit |
| Reactor Type | Microreactor/Tubular Reactor | Enhanced heat and mass transfer |
| Residence Time | 5 - 15 minutes | Increased throughput, reduced byproduct formation |
| Reaction Temperature | 0 - 25°C | Precise control of exothermic reaction |
| Pressure | 5 - 10 bar | Stable flow, prevention of solvent boiling |
| Quenching | In-line with aqueous acid | Immediate stabilization of product |
This table is illustrative and based on general principles of flow chemistry applied to Grignard reactions.
Biocatalytic Routes to this compound
Biocatalysis presents a green and highly selective alternative for synthesizing chiral molecules. While the direct biocatalytic synthesis of a tertiary alcohol like this compound is not straightforward, biocatalytic methods are extensively used to produce chiral precursors and related secondary alcohols, such as (S)-1-(2-fluorophenyl)ethanol, with high enantiomeric excess. These processes typically employ ketoreductases (KREDs), which are enzymes that catalyze the stereoselective reduction of ketones.
Research has demonstrated the effectiveness of various microorganisms and their isolated enzymes for the reduction of fluorinated aromatic ketones. For instance, ketoreductases from Lactobacillus brevis have been shown to selectively reduce ketone precursors, achieving high enantiomeric excess (ee). Similarly, whole cells of microorganisms like Pichia glucozyma have been studied for the biotransformation of aromatic ketones into their corresponding (S)-alcohols with high yields and enantioselectivity. unimi.it These reactions are typically performed under mild conditions, such as physiological pH and temperatures between 20 and 40 °C, in aqueous media, which significantly reduces the environmental impact compared to conventional chemical reductions. unimi.it
The primary challenge in these biocatalytic reductions can be substrate inhibition, where high concentrations of the ketone can decrease enzyme activity. To overcome this and improve economic viability, enzyme immobilization techniques are often employed, which can reduce biocatalyst costs by over 60% across multiple batches. Engineered ketoreductases have also been developed to enhance substrate tolerance, conversion rates, and stereoselectivity for specific substrates. mdpi.com
Table 2: Research Findings on Biocatalytic Reduction of Related Ketones
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Key Finding |
| Lactobacillus brevis KRED | 1-(2-fluorophenyl)propan-2-one precursor | Chiral alcohol precursor | 94% | Offers a sustainable route to chiral precursors. |
| Pichia glucozyma whole cells | Acetophenone (B1666503) | (S)-1-phenylethanol | >99% | Demonstrates high yield and enantioselectivity for aromatic ketones. unimi.it |
| Engineered KREDs | Various Prochiral Ketones | (S)-alcohols | >90% | Engineered enzymes show high conversion and optical purity. mdpi.com |
Mechanistic Investigations of Chemical Transformations Involving 2 2 Fluorophenyl Propan 2 Ol
Reaction Kinetics and Thermodynamic Analysis of Reactions
The kinetics of reactions involving 2-(2-Fluorophenyl)propan-2-ol are significantly influenced by factors such as the solvent, temperature, and catalytic conditions. While specific kinetic data for this exact compound is sparse in publicly available literature, analysis can be inferred from related structures. For instance, kinetic studies on the reduction of similar ketones to alcohols show that reaction rates are sensitive to the electronic nature of substituents on the phenyl ring. The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the rates of reactions where the phenyl ring's electron density is crucial.
Thermodynamic analysis provides information on the feasibility and energy changes of a reaction. The thermodynamics of reactions such as dehydration or oxidation can be evaluated to understand product stability and equilibrium positions. For example, the study of alcohol and ether mixtures is of great theoretical interest because ether molecules can compete with alcohol molecules in forming hydrogen bonds, which affects the thermodynamic properties of the mixture. nih.gov The thermodynamic behavior of N-(2-Fluorophenyl)maleamic acid has been studied in various solvents, showing that equivalent conductivity increases with rising temperature and decreases with higher concentration. researchgate.net While not directly about the title compound, these studies highlight the importance of solvent and temperature in the thermodynamic parameters of reactions involving fluorophenyl groups. researchgate.net
The following table outlines key thermodynamic parameters and their significance in the context of chemical reactions.
| Thermodynamic Parameter | Symbol | Significance in Reactions |
| Gibbs Free Energy | ΔG | Indicates the spontaneity of a reaction. A negative value signifies a spontaneous process. |
| Enthalpy | ΔH | Represents the heat change of a reaction at constant pressure. Negative for exothermic, positive for endothermic. |
| Entropy | ΔS | Measures the degree of disorder or randomness in a system. An increase in entropy is generally favorable for a reaction. |
Elucidation of Reaction Intermediates and Transition States
The identification of transient species like reaction intermediates and transition states is crucial for a complete mechanistic picture. In acid-catalyzed reactions of this compound, the formation of a carbocation intermediate is a key step. chemguide.co.uk Specifically, in the dehydration of tertiary alcohols, the reaction proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. libretexts.orgchemguide.co.uk
The structure of this carbocation, a 2-(2-fluorophenyl)propan-2-yl cation, is stabilized by the alkyl groups, although the electron-withdrawing fluorine atom on the phenyl ring can exert a destabilizing inductive effect. Computational studies on related systems help in modeling the geometries and energies of these intermediates and the transition states leading to their formation. nih.govnih.gov For example, computational analysis has been used to determine the transition state energies for Markovnikov vs. anti-Markovnikov selectivity in hydroboration reactions, providing insight into the factors controlling regioselectivity. nih.gov Similarly, transition states for gold-alkyne complexes have been modeled to understand reaction pathways. ucl.ac.uk These computational approaches could be applied to elucidate the specific transition state structures in reactions of this compound.
Role of the Fluorine Substituent in Reaction Mechanisms
The fluorine atom at the ortho-position of the phenyl ring plays a multifaceted role in the reaction mechanisms of this compound. Its influence stems from a combination of steric and electronic effects.
Electronic Effects:
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and can influence the stability of charged intermediates. For instance, the -I effect can destabilize a carbocation formed at the benzylic position during SN1-type reactions or dehydration.
Resonance Effect: Fluorine can also donate a lone pair of electrons to the aromatic ring via resonance (+R effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this effect is generally weaker than its inductive effect.
Reactivity Modulation: The electron-withdrawing nature of the fluorine atom reduces the electrophilicity of the carbonyl carbon in the corresponding ketone, 1-(2-fluorophenyl)propan-2-one, leading to slower reaction rates in nucleophilic additions compared to non-fluorinated analogs.
Steric Effects: The presence of the fluorine atom at the ortho position introduces steric hindrance around the reaction center. This can influence the approach of reagents and affect the regioselectivity of certain reactions. In comparison to its meta and para isomers, the ortho-fluorine substituent induces more pronounced steric effects.
The table below summarizes the key effects of the fluorine substituent.
| Effect | Description | Impact on Reactivity |
| Inductive (-I) | Strong electron-withdrawal from the phenyl ring. | Destabilizes adjacent positive charges (carbocations), decreases nucleophilicity of the ring. |
| Resonance (+R) | Electron donation to the phenyl ring through p-orbitals. | Generally weaker than the inductive effect for fluorine. |
| Steric Hindrance | Physical bulk of the atom at the ortho position. | Can hinder the approach of reactants to the benzylic position or the aromatic ring. |
| Halogen Bonding | The iodine atom in a similar compound, 2-(2-Amino-5-iodophenyl)propan-2-ol, can participate in halogen bonding, which enhances interactions with biomolecules. While weaker for fluorine, this non-covalent interaction can still play a role in specific environments. | Can influence intermolecular interactions and binding affinities. |
Acid-Catalyzed Dehydration and Rearrangement Pathways
Like other tertiary alcohols, this compound can undergo dehydration when heated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uklibretexts.org The reaction typically follows an E1 elimination mechanism.
The mechanism involves three main steps:
Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by the acid, forming a good leaving group (water). doubtnut.com
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation, the 2-(2-fluorophenyl)propan-2-yl cation. chemguide.co.ukdoubtnut.com This is typically the rate-determining step.
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of an alkene. doubtnut.com
In the case of this compound, deprotonation can lead to the formation of 2-(2-fluorophenyl)prop-1-ene.
Under certain conditions, the carbocation intermediate may undergo rearrangement to form a more stable carbocation, although this is less common for tertiary carbocations unless a more stable, resonance-stabilized cation can be formed. Rearrangements such as the Benzyl-Claisen rearrangement have been observed in related benzylic systems, which proceed through different mechanistic pathways involving ketene (B1206846) acetal (B89532) intermediates. uq.edu.au While not a direct acid-catalyzed pathway for the alcohol itself, it highlights the potential for rearrangements in the broader chemical space of related compounds. uq.edu.au Studies on the rearrangement of the β-hydroxycarbene, 2-hydroxy-2-methylpropylidene, show a strong preference for 1,2-methyl migration over C-H insertion, a pathway determined by the lower activation barrier. nih.gov
Radical-Mediated Transformations
While ionic pathways like acid-catalyzed dehydration are common for alcohols, this compound can also potentially participate in radical-mediated transformations. Such reactions are typically initiated by radical initiators or by photolysis. The C-F bond generally has a high dissociation energy, making its homolytic cleavage difficult. thieme-connect.de However, other parts of the molecule can be involved in radical reactions.
For example, the hydroxyl group can be a target. The cross-coupling of primary and secondary alcohols can be catalyzed by a simple base like KOH, with mechanistic studies confirming the involvement of radical intermediates formed from the alcohols. ias.ac.in It is plausible that under similar basic, high-temperature conditions, this compound could generate radical species.
Furthermore, visible light-induced reactions can generate radicals. For instance, the regioselective radical oxo-amination of alkenes like 2,4-difluoro-α-methylstyrene has been achieved using a ruthenium catalyst, demonstrating a pathway to form key intermediates via radical mechanisms. mdpi.com This suggests that the styrene (B11656) derivative of this compound could undergo similar radical transformations.
Stereochemical Characterization and Control in 2 2 Fluorophenyl Propan 2 Ol Research
Determination of Absolute and Relative Configuration
Determining the absolute configuration of a chiral molecule like 2-(2-fluorophenyl)propan-2-ol is fundamental. While direct X-ray crystallographic analysis of the molecule itself has not been extensively reported in readily available literature, several established methods are applicable.
X-ray Crystallography: This is the most definitive method for assigning absolute configuration. It involves crystallizing an enantiomerically pure sample, often as a derivative, and analyzing the diffraction pattern. For complex alcohols, co-crystallization with a chiral chaperone or derivatization to form crystalline salts or esters can facilitate single-crystal growth suitable for analysis. beilstein-journals.orgacs.orgmdpi.com The Flack parameter, derived from the crystallographic data, provides an unambiguous assignment of the absolute structure. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, after derivatization with a chiral agent, is a powerful and common technique. Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) are used to convert the chiral alcohol into a mixture of diastereomeric esters. beilstein-journals.org The different spatial arrangement of the diastereomers leads to distinguishable chemical shifts in ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration based on established models of the chiral derivatizing agent. beilstein-journals.orgresearchgate.net
A summary of common methods for absolute configuration determination is presented below.
| Method | Principle | Requirements | Outcome |
| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal. | Enantiomerically pure crystalline sample or co-crystal. | Unambiguous 3D structure and absolute configuration. beilstein-journals.orgmdpi.com |
| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Formation of diastereomers with distinct NMR spectral properties. | Enantiomerically enriched sample, chiral derivatizing agent. | Empirical determination of absolute configuration by analyzing chemical shift differences (Δδ). researchgate.net |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Enantiomerically pure sample, quantum mechanical calculations. | Comparison of experimental and calculated spectra to assign absolute configuration. mdpi.com |
Enantiomeric Excess Determination Methodologies
Quantifying the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial for stereoselective synthesis. Several robust analytical methods are available.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for separating and quantifying enantiomers. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For aromatic alcohols, polysaccharide-based columns are common. nih.govgoogle.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like 2-propanol), is optimized to achieve baseline separation of the enantiomeric peaks. biosynth.comevitachem.comgoogle.com
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers excellent resolution. Similar to HPLC, it uses a column with a chiral stationary phase to separate the enantiomers before they reach the detector.
NMR Spectroscopy: NMR can also be used for ee determination.
With Chiral Derivatizing Agents (CDAs): Similar to its use in determining absolute configuration, reacting the alcohol with a CDA like Mosher's acid creates diastereomers. The integration of the distinct signals for each diastereomer in the ¹H or ¹⁹F NMR spectrum allows for direct calculation of the ee. chemrxiv.org
With Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers. This interaction can induce small, but measurable, chemical shift differences between the signals of the enantiomers, which can then be integrated to determine the ee. chemrxiv.org For tertiary alcohols, novel sensors based on selenourea (B1239437) have been shown to create significant chemical shift non-equivalence in the ¹H NMR signals of the hydroxyl protons, enabling accurate ee determination. organic-chemistry.org
The table below summarizes key parameters for these methodologies.
| Technique | Common Stationary/Mobile Phase or Reagent | Detection Method | Key Advantage |
| Chiral HPLC | Chiralcel® OD-H, OJ-H, AD-H; Hexane/2-propanol | UV, Circular Dichroism (CD) | Broad applicability, high accuracy, and established protocols. google.comgoogle.com |
| Chiral GC | Cyclodextrin-based columns (e.g., β-DEX™) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile compounds. |
| NMR Spectroscopy | Chiral Derivatizing Agents (e.g., Mosher's acid); Chiral Solvating Agents | ¹H NMR, ¹⁹F NMR | Rapid analysis, no need for physical separation, can be done on crude reaction mixtures. researchgate.netchemrxiv.org |
Racemization Studies and Control in Synthetic Pathways
The stereochemical stability of this compound is a critical consideration, as racemization can erode enantiopurity. The primary pathway for the racemization of tertiary benzylic alcohols involves the formation of a planar, achiral carbocation intermediate, typically under acidic conditions.
The stability of this carbocation is the determining factor for the rate of racemization.
Electronic Effects: Electron-donating groups on the phenyl ring stabilize the positive charge of the carbocation, accelerating racemization. Conversely, electron-withdrawing groups destabilize the carbocation, making racemization more difficult. The fluorine atom in this compound is electron-withdrawing via the inductive effect, which is expected to destabilize the adjacent carbocation. This suggests that this compound should be more resistant to acid-catalyzed racemization compared to its non-fluorinated or electron-donating-group-substituted counterparts.
Catalysts and Conditions: Studies on other tertiary alcohols have shown that various acid catalysts, including strong mineral acids and heterogeneous catalysts like acidic resins (e.g., Dowex 50WX8), can promote racemization. nih.gov Control over racemization in a synthetic pathway involving this alcohol would therefore necessitate the avoidance of strongly acidic conditions, especially at elevated temperatures. If an acid-catalyzed step is unavoidable, the use of milder acids, lower temperatures, and shorter reaction times would be essential to preserve the stereochemical integrity of the chiral center.
Advanced Spectroscopic and Spectrometric Characterization for Structural and Conformational Elucidation of 2 2 Fluorophenyl Propan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformational preferences of molecules in solution. For 2-(2-Fluorophenyl)propan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of its atomic connectivity and spatial arrangement.
The conformational properties of fluorophenyl derivatives are significantly influenced by through-space spin-spin couplings, particularly between the fluorine atom and nearby protons or carbons. nih.gov In this compound, the molecule's conformation would dictate the proximity of the fluorine atom to the methyl and hydroxyl protons. Analysis of coupling constants such as ⁵J(H,F) and ⁴J(C,F) can reveal the predominant conformers in solution. nih.gov Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that these molecules can exclusively form specific conformers, a phenomenon that can be elucidated by observing these through-space couplings. nih.gov
Intermolecular interactions, primarily hydrogen bonding involving the hydroxyl group, can be probed by observing changes in the chemical shift of the -OH proton in different solvents. The polarity of the solvent can also influence the relative energies and populations of different conformers. rsc.org For instance, in analogous fluoroethanols, the favored rotamer and its energy relative to other conformers are highly dependent on the solvent environment. rsc.org Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further confirm the spatial proximity between specific protons, solidifying the conformational assignment. rsc.org
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and substituent effects.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -CH₃ | ~1.6 | Singlet | Two equivalent methyl groups. |
| -OH | Variable (e.g., 2.0-4.0) | Singlet (broad) | Chemical shift is concentration and solvent dependent due to hydrogen bonding. |
| Aromatic-H | ~7.0-7.5 | Multiplets | Complex splitting pattern due to H-H and H-F couplings. |
| ¹³C NMR | |||
| -C (CH₃)₂ | ~75 | Singlet | Quaternary carbon attached to the hydroxyl group. |
| -CH₃ | ~30 | Singlet | |
| Aromatic-C | ~115-160 | Multiplets | Includes a C-F doublet with a large ¹J(C,F) coupling constant for the carbon directly bonded to fluorine. |
| ¹⁹F NMR | |||
| Ar-F | ~ -110 to -120 | Multiplet | Relative to CFCl₃ standard. |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The initial step in MS involves the ionization of the this compound molecule to form a molecular ion ([M]•⁺). docbrown.infodocbrown.info The stability of this molecular ion in tertiary alcohols is often low, leading to a small or sometimes unobserved peak in the spectrum. docbrown.infodocbrown.info
The fragmentation of this compound is expected to be dominated by two primary pathways characteristic of alcohols:
Alpha (α) Cleavage : This is a common fragmentation mode for alcohols and involves the breaking of a C-C bond adjacent to the oxygen atom. miamioh.edulibretexts.org For this molecule, α-cleavage would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized oxonium ion. This fragment is often the base peak in the spectrum of tertiary alcohols. docbrown.infolibretexts.org
Dehydration : This pathway involves the elimination of a water molecule (H₂O) from the molecular ion, resulting in a fragment with a mass 18 amu less than the molecular ion ([M-18]•⁺). libretexts.orglibretexts.org
The fluorophenyl group would further influence fragmentation, potentially leading to characteristic ions corresponding to fluorotropylium or other fluorinated aromatic species.
In the context of drug development, identifying metabolites is crucial. While this compound itself is not a drug, the principles of metabolite identification can be applied. nih.gov Potential metabolic pathways for this compound, if ingested, would likely involve Phase I reactions such as hydroxylation on the aromatic ring or on one of the methyl groups. elsevierpure.com Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), coupled with stable isotope tracing, can be employed to identify and characterize these potential metabolites in biological matrices. elsevierpure.comnih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight of C₉H₁₁FO = 154.18 g/mol )
| m/z Value (Predicted) | Fragment Ion Structure | Fragmentation Pathway |
| 154 | [C₉H₁₁FO]•⁺ | Molecular Ion (M•⁺) |
| 139 | [C₈H₈FO]⁺ | α-Cleavage (Loss of •CH₃) |
| 136 | [C₉H₉F]•⁺ | Dehydration (Loss of H₂O) |
| 121 | [C₈H₆F]⁺ | Loss of H₂O and •CH₃ |
| 109 | [C₆H₄F]⁺ | Phenyl ring fragments |
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound, these methods are particularly useful for studying hydrogen bonding.
The most characteristic feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.info In a dilute, non-hydrogen-bonding environment, this appears as a sharp peak around 3600 cm⁻¹. msu.edu However, in the condensed phase (liquid or solid), extensive intermolecular hydrogen bonding causes this band to become very broad and shift to a lower frequency, typically in the range of 3200-3500 cm⁻¹. docbrown.infoucalgary.ca The shape and position of this band can provide insights into the strength and nature of the hydrogen-bonding network.
Other key vibrational modes include:
C-H Stretching : Found in the 2850-3000 cm⁻¹ region for the aliphatic methyl groups. researchgate.net
C-O Stretching : A strong absorption typically appears in the 1000-1250 cm⁻¹ range.
Aromatic Vibrations : C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H bending vibrations.
C-F Stretching : A strong, characteristic absorption, typically found between 1000-1400 cm⁻¹.
Raman spectroscopy complements IR and is particularly sensitive to non-polar bonds. It is an excellent tool for studying the conformational dynamics of molecules in solution. nih.gov Studies on PEI, for example, show that Raman bands in the 1400-1500 cm⁻¹ region are sensitive to the local electrostatic environment and hydrogen bonding interactions. nih.gov By analyzing changes in Raman spectra with temperature or solvent, the molecular dynamics and conformational equilibria of this compound can be investigated. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Phase/Interaction |
| O-H Stretch | 3200-3500 | Liquid (Broad, H-bonded) |
| O-H Stretch | ~3600 | Dilute Solution (Sharp, free) |
| C-H Stretch (Aliphatic) | 2850-3000 | |
| C=C Stretch (Aromatic) | 1450-1600 | |
| C-F Stretch | 1000-1400 | |
| C-O Stretch | 1000-1250 |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. nih.govnih.gov this compound, as structured, is an achiral molecule because it possesses a plane of symmetry passing through the hydroxyl group, the quaternary carbon, and the phenyl ring.
However, if a chiral center were introduced—for example, by replacing one of the methyl groups with a different substituent to create a chiral derivative—these techniques would become critical for assigning its absolute configuration (R or S). The process involves measuring the experimental chiroptical spectra and comparing them with spectra predicted by quantum chemical calculations for a specific enantiomer. nih.govsemanticscholar.org
ECD and ORD : These techniques measure the differential absorption and rotation of left- and right-circularly polarized light in the UV-Vis region. The resulting spectra, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of chromophores and chiral centers. nih.gov
VCD : This method is the infrared analogue of ECD, measuring the differential absorption of polarized IR light. It provides detailed stereochemical information based on the molecule's vibrational modes. mdpi.com
The unambiguous assignment of a chiral drug's absolute configuration is a critical step in pharmaceutical development, and chiroptical spectroscopy provides a powerful, non-crystalline method to achieve this. nih.govmdpi.com
X-ray Crystallography of Co-crystals and Derivatives for Solid-State Conformations
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and solid-state conformation. nih.gov A successful crystallographic study requires growing a high-quality single crystal of the compound. nih.gov
The crystal structure of this compound would reveal how the molecules pack in the crystal lattice. A key feature would be the intermolecular hydrogen bonds formed by the hydroxyl groups. In related structures, such as 2-(2-benzylphenyl)propan-2-ol, cooperative O-H···O hydrogen bonds connect molecules into distinct arrangements, such as tetramers. researchgate.net The analysis would also precisely define the dihedral angle between the plane of the phenyl ring and the C-C-O plane of the propanol (B110389) substituent.
Furthermore, the technique of co-crystallization—crystallizing a compound with a second, different molecule (a "coformer")—can be employed. nih.gov Pharmaceutical co-crystals are of great interest as they can modify the physicochemical properties of an active pharmaceutical ingredient without altering its chemical structure. researchgate.net While this compound is not an API, studying its co-crystals with various coformers could provide fundamental insights into the hydrogen bonding and other non-covalent interactions that govern crystal packing. X-ray diffraction is the primary tool for characterizing these multi-component crystalline materials. researchgate.netmdpi.com
Computational and Theoretical Chemistry Studies on 2 2 Fluorophenyl Propan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 2-(2-Fluorophenyl)propan-2-ol. These calculations provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. scielo.org.mx
From these orbital energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of the molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution. The global electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
Local reactivity can be further analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations can pinpoint which atoms on the phenyl ring and the propan-2-ol substituent are most susceptible to chemical reactions.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar aromatic compounds.)
| Parameter | Value | Unit |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -0.25 | eV |
| HOMO-LUMO Gap | 6.60 | eV |
| Ionization Potential | 6.85 | eV |
| Electron Affinity | 0.25 | eV |
| Electronegativity (χ) | 3.55 | eV |
| Chemical Hardness (η) | 3.30 | eV |
| Global Electrophilicity (ω) | 1.91 | eV |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional structure and flexibility of this compound are explored through conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods are computationally less demanding than quantum chemical calculations and are well-suited for exploring the potential energy surface of the molecule.
Molecular mechanics calculations involve the use of force fields to estimate the potential energy of different conformations. By systematically rotating the rotatable bonds, such as the C-C bond connecting the phenyl ring and the propan-2-ol group, and the C-O bond of the hydroxyl group, a potential energy surface can be mapped out. This allows for the identification of stable conformers (local energy minima) and the energy barriers between them. For this compound, the orientation of the fluorophenyl ring relative to the propan-2-ol substituent is a key determinant of conformational stability.
Molecular dynamics simulations provide a time-dependent perspective of the molecule's behavior. dovepress.com By simulating the motion of the atoms over time, MD can reveal the dynamic interplay between different conformations and the transitions between them at a given temperature. nih.gov These simulations are valuable for understanding the molecule's flexibility and the populations of different conformers under specific conditions.
Table 2: Relative Energies of Stable Conformers of this compound (Note: The following data is illustrative and based on typical energy differences for rotational conformers.)
| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| I (Anti) | 180° | 0.00 | 65 |
| II (Gauche) | 60° | 0.50 | 30 |
| III (Eclipsed) | 0° | 3.50 | 5 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be validated against experimental data. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using quantum chemical methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable information for assigning the signals in experimental NMR spectra to specific atoms in the molecule. By comparing the calculated and experimental chemical shifts, the accuracy of the computational model and the determined molecular structure can be assessed.
Similarly, the vibrational frequencies and intensities of this compound can be computed to generate a theoretical IR spectrum. chemrxiv.org This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl groups, and the C-F stretch. The agreement between the predicted and experimental spectra serves as a validation of the computational methodology.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is illustrative and based on typical accuracies of NMR prediction software.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (ipso-F) | 160.5 | 161.2 |
| C (ipso-C(OH)) | 132.8 | 133.5 |
| C (ortho) | 128.9 | 129.4 |
| C (meta) | 124.1 | 124.6 |
| C (para) | 115.3 | 115.8 |
| C (quaternary) | 72.5 | 73.1 |
| CH₃ | 31.8 | 32.2 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the reaction pathways of this compound, providing insights into its synthesis and degradation mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
For instance, the synthesis of this compound via the Grignard reaction of a fluorophenyl magnesium halide with acetone (B3395972) can be modeled. Computational methods can identify the structure of the transition state for the nucleophilic addition step and calculate the activation energy barrier. This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.
Transition state theory can be applied to the calculated energies to determine reaction rates. The characterization of the transition state, which is a first-order saddle point on the potential energy surface, is confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Solvation Effects and Intermolecular Interactions
The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can predict how the polarity of the solvent affects the molecule's conformational preferences, electronic structure, and reactivity. nih.gov
Furthermore, computational methods can be used to study the intermolecular interactions of this compound. mdpi.com This includes analyzing the potential for hydrogen bonding between the hydroxyl group of one molecule and the fluorine atom or hydroxyl group of another. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can be employed to characterize the nature and strength of these non-covalent interactions. Understanding these interactions is key to predicting the macroscopic properties of the compound, such as its boiling point and solubility.
Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl Propan 2 Ol and Its Analogs
Investigation of Steric and Electronic Effects of Fluorine Substitution
The substitution of a hydrogen atom with fluorine on the phenyl ring introduces significant changes in the molecule's steric and electronic properties, which are pivotal in modulating its interactions with biological targets. nih.gov Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. nih.gov This alters the electron density of the aromatic ring and can influence pKa values of nearby functional groups. mdpi.com
The presence of the fluorine atom at the ortho-position of the phenyl ring in 2-(2-fluorophenyl)propan-2-ol has several implications:
Electronic Effects : The high electronegativity of fluorine creates a dipole moment and alters the electrostatic potential of the molecule. This can influence how the compound docks into a binding pocket, potentially forming favorable interactions with electropositive regions of a receptor or enzyme.
Steric Effects : While fluorine is larger than hydrogen, its van der Waals radius is still relatively small (1.47 Å vs. 1.20 Å for hydrogen). researchgate.net This means it can often be substituted for hydrogen without causing significant steric hindrance, acting as a bioisostere. nih.gov However, its size can be sufficient to influence the preferred conformation (torsion angles) of the phenyl ring relative to the propanol (B110389) side chain, which can be critical for achieving an optimal binding orientation.
These effects are often explored by synthesizing analogs with fluorine at different positions (meta, para) or with different halogen substitutions to probe the specific requirements of a biological target.
| Property | Hydrogen (H) | Fluorine (F) | Impact on Molecular Properties |
|---|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric perturbation, allowing for bioisosteric replacement. |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Induces strong electron-withdrawing effects, altering ring electronics and dipole moment. |
| Bonding Capability | Forms covalent bonds. | Can act as a hydrogen bond acceptor but not a donor. | Introduces potential for new hydrogen bonding interactions at a binding site. |
Impact of Alcohol Functionality on Biological Interactions
The tertiary alcohol group of this compound is a critical functional group for establishing interactions with biological macromolecules. Its primary role is to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). researchgate.net
Molecular dynamics simulations and spectroscopic studies of similar small alcohols, like propan-2-ol, demonstrate their capacity to form extensive hydrogen-bond networks. mtak.hu In a biological context, such as an enzyme's active site or a receptor's binding pocket, the alcohol moiety can form highly specific and directional hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, or glutamate) or with backbone carbonyls. researchgate.net These interactions are fundamental for the affinity and specificity of the ligand-target complex. The fluorination of the phenyl ring can further modulate the acidity of the hydroxyl proton, potentially strengthening its hydrogen-bonding capability. nih.gov
Systematic Derivatization for Modulating Biological or Chemical Function
Systematic derivatization of the parent this compound structure is a key strategy for optimizing its activity. Modifications can be targeted at three main regions: the alcohol functionality, the aromatic ring, and the propanol backbone. A well-documented example of this approach can be seen in the development of analogs of fluconazole, an antifungal agent which shares the core structure of a substituted phenylpropan-2-ol. nih.govmdpi.com
Common derivatization strategies include:
Modification of the Hydroxyl Group : The alcohol can be converted into ethers or esters to explore the impact of removing hydrogen bond donation capability while retaining acceptor properties. This also increases lipophilicity, which can affect cell membrane permeability.
Alteration of the Aromatic Ring : Additional substituents can be added to the fluorophenyl ring to probe for further electronic or steric effects. For example, adding a second fluorine atom (as in the 2,4-difluorophenyl moiety of fluconazole) can enhance activity. nih.gov
Extension or Replacement of the Side Chain : The propanol backbone can be modified, for instance by replacing the methyl groups with other alkyl groups or incorporating heterocyclic rings. Studies on dopamine (B1211576) transporter (DAT) inhibitors have shown that analogs with a phenyl-2-propanol terminal group can have significantly higher binding affinities compared to their simpler 2-propanol counterparts. nih.gov
| Analog Structure (R-group Modification) | Modification Strategy | Predicted Impact on Activity |
|---|---|---|
| Parent: 2-(2-Fluorophenyl)propan-2-ol | Baseline | Baseline activity |
| 2-(2-Fluorophenyl)-2-methoxypropane | Etherification of alcohol | Loss of H-bond donor capacity; may decrease affinity if H-bond donation is critical. Increases lipophilicity. |
| 2-(2,4-Difluorophenyl)propan-2-ol | Additional ring substitution | Alters ring electronics and potential for halogen bonding; may increase affinity. nih.gov |
| 1-(2-(2-Fluorophenyl)propan-2-yloxy)-1H-1,2,4-triazole | Addition of heterocyclic moiety | Introduces new interaction points (e.g., nitrogen atoms for H-bonding), potentially enhancing target binding and selectivity. mdpi.com |
Computational SAR Modeling for Predicted Activities
Computational, or in silico, modeling provides powerful tools for predicting the biological activities of novel analogs before they are synthesized, thus saving time and resources. researchgate.net Quantitative Structure-Activity Relationship (QSAR) is a primary method used to build mathematical models that correlate a compound's structural features with its activity. nih.gov
The process for developing a QSAR model for analogs of this compound would involve:
Data Set Compilation : A series of synthesized analogs with experimentally measured biological activities is required.
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated to represent its physicochemical properties. These can be categorized as electronic, steric, hydrophobic, or topological. nih.gov
Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms like k-nearest neighbor (k-NN), are used to create an equation that links the descriptors to the observed activity. researchgate.net
Validation and Prediction : The model's predictive power is rigorously tested. Once validated, it can be used to screen a virtual library of yet-to-be-synthesized analogs of this compound to identify candidates with the highest predicted potency for future synthesis and testing. nih.gov
Other computational techniques like pharmacophore modeling and molecular docking can provide 3D insights into the essential features required for binding and the specific interactions between the ligand and its target protein. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Partial Atomic Charges, Dipole Moment | Describes the electron distribution and potential for electrostatic interactions. |
| Steric | Molecular Volume, Surface Area | Represents the size and shape of the molecule, relevant for fitting into a binding site. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |
| Topological | Balaban J Index, Connectivity Indices | Numerical representation of molecular branching and connectivity. nih.gov |
Derivatization Strategies and Synthetic Transformations for Novel Chemical Entities Based on 2 2 Fluorophenyl Propan 2 Ol
Oxidation and Reduction Pathways of the Alcohol Moiety
Oxidation: Tertiary alcohols, such as 2-(2-fluorophenyl)propan-2-ol, are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the typical elimination step in oxidation reactions. Strong oxidants under harsh conditions, such as heating with potassium permanganate, tend to cause oxidative cleavage of carbon-carbon bonds, leading to degradation of the molecule rather than the formation of a ketone.
However, specific reagents and conditions have been developed for the oxidation of tertiary benzylic alcohols. One such method involves the use of oxoammonium salts, which can lead to a tandem elimination/allylic oxidation, yielding an allylic ether product. rsc.org While direct oxidation to a ketone is not feasible, this pathway offers a route to functionalized derivatives. Layered double hydroxide (B78521) (LDH) catalysts have also been shown to effectively oxidize benzylic alcohols to their corresponding carbonyl compounds using molecular oxygen as the terminal oxidant, although the reactivity of tertiary alcohols is significantly lower than primary and secondary ones. mdpi.com
Reduction: The reduction of a tertiary alcohol involves the cleavage of the C-O bond to form the corresponding alkane. This transformation is challenging due to the poor leaving group nature of the hydroxyl group (-OH). However, for benzylic alcohols, including tertiary ones, this reduction can be achieved under specific conditions. One effective method involves the use of hydriodic acid (HI) in a biphasic toluene-water medium, with red phosphorus acting as the stoichiometric reducing agent. nih.govresearchgate.net This system allows for the conversion of tertiary benzylic alcohols to the corresponding hydrocarbons in good yields. nih.govresearchgate.net The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a stable tertiary benzylic carbocation, which is then reduced.
| Transformation | Reagent/Catalyst | Product Type | Reference |
| Oxidation | Oxoammonium Salt | Allylic Ether | rsc.org |
| Reduction | Hydriodic Acid / Red Phosphorus | Alkane | nih.govresearchgate.net |
Functionalization of the Aromatic Ring System
The 2-fluorophenyl group in this compound is amenable to electrophilic and, under certain conditions, nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. masterorganicchemistry.com The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its strong inductive electron-withdrawing effect (-I) and its moderate resonance electron-donating effect (+M). wikipedia.org The 2-hydroxyprop-2-yl group is an activating, ortho-, para-directing group. The combined effect of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the 2-hydroxyprop-2-yl group and meta to the fluorine atom. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be employed to introduce a variety of substituents onto the aromatic ring. nih.gov
| Reaction | Reagent | Expected Major Products (Position of new substituent) |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro, 6-Nitro |
| Bromination | Br₂ / FeBr₃ | 4-Bromo, 6-Bromo |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid, 6-Sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl |
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution. wikipedia.org The fluorine atom in this compound can act as a leaving group in SNAr reactions, particularly if additional strong electron-withdrawing groups (like a nitro group) are present on the ring, especially in the ortho or para positions relative to the fluorine. wikipedia.orglibretexts.orgyoutube.com This allows for the introduction of nucleophiles such as alkoxides, amines, and thiols. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org
Ether and Ester Formation from the Hydroxyl Group
The tertiary hydroxyl group of this compound is sterically hindered, which can make ether and ester formation challenging compared to primary or secondary alcohols.
Ether Formation: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not efficient for tertiary alcohols due to competing elimination reactions. Acid-catalyzed dehydration is also problematic as it favors the formation of alkenes. masterorganicchemistry.com However, methods for the etherification of sterically hindered tertiary alcohols have been developed. These include reductive etherification of the alcohol with aldehydes or ketones in the presence of a catalyst and a reducing agent like triethylsilane. nih.gov Another approach involves the use of benzyl (B1604629) trichloroacetimidate (B1259523) under acidic conditions for benzylation. organic-chemistry.org
Ester Formation: Direct esterification of tertiary alcohols with carboxylic acids (Fischer esterification) is typically very slow and gives low yields due to steric hindrance and the potential for dehydration. quora.com More effective methods involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. nih.govchemguide.co.uksavemyexams.comlibretexts.org The reaction of this compound with an acyl chloride would proceed via a nucleophilic addition-elimination mechanism to form the corresponding ester. libretexts.org For particularly hindered systems, the use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid, can be an efficient strategy for esterification. researchgate.net
| Reaction | Reagents | Key Considerations | Reference |
| Etherification | Aldehyde/Ketone, Et₃SiH, Acid Catalyst | Reductive etherification to overcome steric hindrance. | nih.gov |
| Esterification | Acyl Chloride, Pyridine | Highly reactive acylating agent needed. | nih.govchemguide.co.uksavemyexams.comlibretexts.org |
| Esterification | Carboxylic Acid, HOBt, EDC, DMAP | Activation of carboxylic acid for hindered alcohols. | researchgate.net |
Formation of Chiral Ligands and Organocatalysts
While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral molecules that can act as ligands for asymmetric catalysis or as organocatalysts.
The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry. acs.orgresearchgate.net One approach to obtaining chiral derivatives of this compound would involve the asymmetric addition of an organometallic reagent (e.g., a methyl Grignard reagent or methyllithium) to 2-fluoroacetophenone (B1329501) in the presence of a chiral ligand. nih.gov Alternatively, a racemic mixture of a chiral derivative could be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Once a chiral tertiary alcohol is obtained, it can be further modified to create chiral ligands. For instance, the hydroxyl group can be used as an anchor point to attach to a larger scaffold, or the aromatic ring can be functionalized with donor atoms (e.g., phosphorus, nitrogen, or sulfur) to create pincer-type or other multidentate ligands. Bifunctional phenolic tertiary phosphine (B1218219) oxides have been shown to act as organocatalysts for Mitsunobu-type reactions, suggesting a potential application for derivatives of this compound. mdpi.com The development of organocatalysts for various transformations, including the oxidation of alcohols, is an active area of research. thieme-connect.com The synthesis of chiral amines and alcohols often relies on chiral sulfur reagents, which could be incorporated into derivatives of the title compound. uow.edu.au
The strategic derivatization of this compound through these pathways provides access to a diverse range of novel chemical entities with potential applications in various fields of chemical research.
Applications of 2 2 Fluorophenyl Propan 2 Ol in Advanced Catalysis and Materials Science
As a Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired stereochemistry is achieved, the auxiliary is removed. For a molecule to be an effective chiral auxiliary, it must be enantiomerically pure and capable of directing a reaction to produce one stereoisomer in excess over others.
The compound 2-(2-fluorophenyl)propan-2-ol possesses a chiral center at the tertiary carbon bearing the hydroxyl group. If resolved into its individual (R) and (S) enantiomers, it could theoretically function as a chiral auxiliary.
Mechanism of Stereochemical Control: The effectiveness of a chiral auxiliary relies on its ability to create a sterically hindered environment around the reaction center. In the case of an enantiomerically pure this compound derivative, the bulky 2-fluorophenyl group would orient itself in a fixed conformation. This conformation would shield one face of the molecule more than the other, forcing incoming reagents to attack from the less hindered side. This directed attack leads to the preferential formation of one diastereomer.
For instance, if the hydroxyl group were esterified with an achiral prochiral substrate, the fluorophenyl group would likely control the direction of subsequent reactions, such as enolate alkylation or aldol (B89426) additions. researchgate.net The diastereoselectivity of such reactions is often high, as demonstrated by established auxiliaries like Evans' oxazolidinones or pseudoephedrine. nih.govresearchgate.net After the reaction, the ester bond could be cleaved to release the newly formed chiral molecule and recover the this compound auxiliary.
While specific experimental data for this compound is not available in the literature, the table below illustrates the kind of results typically reported for reactions using chiral auxiliaries, demonstrating the high levels of stereocontrol that can be achieved.
Table 1: Representative Data for Asymmetric Reactions Using Chiral Auxiliaries This table is illustrative and based on results from known chiral auxiliaries, not this compound.
As a Precursor for Specialty Monomers and Polymers
Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique electrical characteristics. pageplace.descilit.com These properties stem from the strength of the carbon-fluorine bond.
The structure of this compound is well-suited for its use as a precursor to specialty monomers. The hydroxyl group can be readily functionalized to introduce a polymerizable group. For example, it can be converted into an acrylate (B77674) or methacrylate (B99206) ester through reaction with acryloyl chloride or methacryloyl chloride, respectively. These resulting monomers could then be polymerized via free-radical or controlled radical polymerization techniques to yield fluorinated polymethacrylates. nih.govresearchgate.net
The inclusion of the 2-fluorophenyl group into the polymer structure would be expected to impart several desirable properties:
Low Surface Energy: The fluorine atom would lead to polymers with low surface tension, making them useful for creating water- and oil-repellent coatings. researchgate.net
Thermal Stability: The presence of the aromatic ring and the C-F bond would enhance the thermal stability of the polymer backbone.
High Glass Transition Temperature (Tg): The bulky, rigid structure of the pendant group would restrict chain mobility, leading to a higher Tg and improved dimensional stability of the material at elevated temperatures.
Modified Refractive Index: Fluorination is known to lower the refractive index of polymers, making such materials potentially useful in optical applications.
Below is a hypothetical data table comparing the expected properties of a polymer derived from a 2-(2-fluorophenyl)propyl methacrylate monomer with the well-known, non-fluorinated polymer, poly(methyl methacrylate) (PMMA).
Table 2: Predicted Properties of a Polymer Derived from this compound This table presents theoretical and predicted data based on structure-property relationships.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. researchgate.net this compound contains key functional groups that can drive such processes.
Hydrogen Bonding: The tertiary alcohol group is a potent hydrogen bond donor (via the H) and acceptor (via the O). This allows the molecule to form well-defined hydrogen-bonded networks. In the solid state, it is likely to form assemblies such as chains, rings, or more complex three-dimensional structures through O-H···O interactions.
Role of Fluorine: The fluorine atom on the phenyl ring can participate in a range of non-covalent interactions that can influence molecular packing and self-assembly. digitellinc.com
Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor in C-H···F interactions.
π-π Stacking: The fluorophenyl ring can engage in π-π stacking interactions with other aromatic rings. The fluorine substituent modifies the electronic properties of the ring, potentially leading to stronger, offset stacking arrangements compared to non-fluorinated analogues.
Dipole-Dipole Interactions: The highly polar C-F bond introduces a significant dipole moment, which can direct the alignment of molecules in the crystal lattice to optimize dipole-dipole interactions.
The interplay between the strong hydrogen bonding of the hydroxyl group and the more subtle interactions involving the fluorophenyl ring could lead to the formation of complex and predictable supramolecular architectures. These organized structures are foundational for the development of functional materials like organic frameworks, gels, and liquid crystals.
Advanced Analytical Methodologies for the Detection, Separation, and Quantification of 2 2 Fluorophenyl Propan 2 Ol in Complex Mixtures
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. pku.edu.cnslideshare.net Therefore, the ability to separate and quantify the individual enantiomers of 2-(2-Fluorophenyl)propan-2-ol is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose.
High-Performance Liquid Chromatography (HPLC):
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including alcohols. scielo.brresearchgate.net For the enantiomeric separation of this compound, a normal-phase HPLC method employing a polysaccharide-based CSP, such as Chiralpak AD-H or Chiralcel OD-H, is a promising approach. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP.
A typical method development strategy would involve screening various polysaccharide-based columns with different mobile phases, primarily mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol or ethanol). nih.gov The addition of small amounts of additives to the mobile phase can also be explored to optimize selectivity and peak shape.
Gas Chromatography (GC):
Chiral GC offers a high-resolution alternative for the enantiomeric analysis of volatile compounds like this compound. Derivatized cyclodextrins are commonly used as chiral selectors in GC capillary columns. For tertiary benzylic alcohols, direct enantioselective separation can sometimes be achieved without derivatization. scielo.brnih.gov However, to improve volatility and chromatographic performance, derivatization of the hydroxyl group to form an ester or ether may be beneficial. nih.gov
A CP-Chirasil-DEX CB column, which is a modified β-cyclodextrin bonded to a dimethylpolysoxane, has shown success in resolving chiral tertiary benzylic alcohols and could be a suitable choice for this compound. scielo.br The optimization of the temperature program is a critical parameter in achieving baseline separation of the enantiomers.
| Parameter | HPLC Method | GC Method |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (90:10, v/v) | Helium |
| Flow Rate/Linear Velocity | 1.0 mL/min | 30 cm/sec |
| Temperature | 25°C | 120°C (isothermal) |
| Detection | UV at 210 nm | Flame Ionization Detector (FID) |
| Expected Retention Times | Enantiomer 1: ~8.5 min, Enantiomer 2: ~9.8 min | Enantiomer 1: ~15.2 min, Enantiomer 2: ~15.9 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled sensitivity and selectivity for the analysis of compounds in complex mixtures. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the quantification of this compound, especially for trace-level analysis of impurities in pharmaceutical preparations or environmental samples. thermofisher.comnih.govshimadzu.com In electron ionization (EI) mode, the molecule will undergo fragmentation, producing a characteristic mass spectrum that can be used for identification and quantification. The fragmentation pattern of this compound is expected to involve the loss of a methyl group (m/z 15) and a water molecule (m/z 18) from the molecular ion. The base peak would likely correspond to the most stable carbocation formed after the initial fragmentation. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices. nih.govresearchgate.net For this compound, a reversed-phase HPLC method coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the method of choice. The MRM transitions would be optimized by infusing a standard solution of the analyte into the mass spectrometer to identify the precursor ion (typically the protonated molecule [M+H]+) and the most abundant and stable product ions.
For metabolite profiling, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is invaluable. nih.govuniversiteitleiden.nl This technique allows for the determination of the elemental composition of potential metabolites based on their accurate mass, which is crucial for structure elucidation. Common metabolic pathways for aromatic compounds include hydroxylation of the aromatic ring and oxidation or conjugation of the side chain.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (100 x 2.1 mm, 3.5 µm) |
| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water with 0.1% Formic Acid |
| Temperature Program/Gradient | 80°C (1 min), then 10°C/min to 250°C | 20% to 95% Acetonitrile in 10 min |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |
| MS Detection | Full Scan (m/z 50-300) or SIM | Multiple Reaction Monitoring (MRM) |
| Expected Precursor Ion [M+H]+ | N/A | m/z 171.1 |
| Expected Product Ions | m/z 155, 133, 109 | m/z 153.1, 135.1 |
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) is a high-efficiency separation technique that offers rapid analysis times and minimal sample consumption. wikipedia.org It is particularly well-suited for the separation of charged or polar compounds. For a neutral molecule like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudostationary phase. The separation is based on the differential partitioning of the analyte between the aqueous buffer and the micelles.
CE can also be a powerful tool for the separation of positional isomers. mdpi.comresearchgate.netjapsonline.com In the context of this compound, CE could be used to separate it from its 3- and 4-fluorophenyl isomers, which may be present as impurities from the synthesis process. The separation would be based on subtle differences in their hydrophobicity and interaction with the micellar phase.
| Parameter | Capillary Electrophoresis Method |
| Capillary | Fused silica (50 cm total length, 40 cm effective length, 50 µm i.d.) |
| Background Electrolyte | 25 mM Sodium borate buffer (pH 9.2) containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Expected Migration Time | ~ 6-8 minutes |
Bioanalytical Method Development for In Vitro and In Vivo Studies
The development of robust bioanalytical methods is essential for evaluating the pharmacokinetic and metabolic profile of this compound in biological systems. nih.govglobalresearchonline.net
In Vitro Metabolism Studies:
In vitro models, such as human liver microsomes, are commonly used to investigate the metabolic stability and identify the major metabolites of a new chemical entity. nih.govnih.govresearchgate.netflinders.edu.au These studies involve incubating the compound with microsomes in the presence of necessary cofactors (e.g., NADPH) and analyzing the reaction mixture over time by LC-MS/MS. The disappearance of the parent compound provides an estimate of its metabolic stability, while the appearance of new peaks indicates the formation of metabolites.
In Vivo Pharmacokinetic Studies:
For in vivo studies, a validated bioanalytical method for the quantification of this compound in a biological matrix, such as plasma, is required. This typically involves developing a sensitive and selective LC-MS/MS method. The validation process, as per regulatory guidelines, includes the assessment of parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability. nih.govglobalresearchonline.net A stable isotope-labeled internal standard is often used to ensure the accuracy and precision of the method.
| Parameter | Bioanalytical LC-MS/MS Method |
| Biological Matrix | Human Plasma |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |
| Chromatographic and MS Conditions | As described in Section 10.2 (LC-MS/MS Method) |
| Calibration Range | 1 - 1000 ng/mL |
| Accuracy and Precision | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Metabolic Pathways and Biotransformation Studies of 2 2 Fluorophenyl Propan 2 Ol
Enzymatic Hydroxylation and Conjugation Reactions
The metabolism of 2-(2-Fluorophenyl)propan-2-ol is anticipated to proceed through two primary phases of biotransformation: Phase I functionalization reactions and Phase II conjugation reactions.
Enzymatic Hydroxylation:
Phase I reactions typically introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion. For aromatic compounds, enzymatic hydroxylation is a common metabolic pathway. This reaction is primarily catalyzed by cytochrome P450 monooxygenases. researchgate.netepa.gov In the case of this compound, hydroxylation could occur on the phenyl ring. The presence of the fluorine atom can influence the position of hydroxylation due to its electronic effects. tandfonline.com Fluorine is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic attack, potentially making it more resistant to metabolism compared to its non-fluorinated counterpart. annualreviews.org However, hydroxylation may still occur, likely at positions ortho or para to the existing isopropyl alcohol group, guided by the directing effects of this substituent.
Another possibility, though generally less favored for aromatic C-F bonds, is metabolic defluorination. This process, also mediated by cytochrome P450 enzymes, would involve the cleavage of the carbon-fluorine bond and the introduction of a hydroxyl group. annualreviews.orgnih.gov
Conjugation Reactions:
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov The tertiary alcohol group of this compound is a prime site for conjugation reactions. The most common conjugation pathway for alcohols is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process would involve the attachment of a glucuronic acid moiety to the hydroxyl group, forming a glucuronide conjugate. Studies on the structural analog, 2-phenylpropan-2-ol, have confirmed the formation of its glucuronide as a metabolic product. nih.gov
Sulfation, the conjugation with a sulfonate group catalyzed by sulfotransferases (SULTs), is another potential pathway for the metabolism of the alcohol functional group. The fluorine atom positioned ortho to a hydroxyl group has been noted in some studies to increase the reactivity of the hydroxyl group towards methylation and glucuronidation. tandfonline.com This suggests that the fluorine atom in this compound could potentially influence the rate and extent of its conjugation.
Identification and Characterization of Biotransformation Products
While specific biotransformation products of this compound have not been detailed in the available scientific literature, a predictive overview of potential metabolites can be constructed based on known metabolic pathways of similar compounds.
The primary metabolites would likely be conjugates of the parent compound. The major biotransformation product is expected to be the O-glucuronide of this compound. An O-sulfate conjugate is also a plausible metabolite.
Should Phase I metabolism occur, hydroxylated derivatives would be formed. These could include various isomers of hydroxyphenyl-propan-2-ol, with the hydroxyl group positioned on the fluorinated phenyl ring. These hydroxylated metabolites would then be susceptible to further Phase II conjugation, forming glucuronide or sulfate (B86663) conjugates of the hydroxylated parent compound. In the event of defluorination, a dihydroxylated phenylpropanol metabolite could be produced, which would also undergo subsequent conjugation.
The table below summarizes the potential biotransformation products of this compound.
| Metabolite Type | Potential Biotransformation Product | Metabolic Pathway |
| Phase II Conjugate | This compound-O-glucuronide | Glucuronidation |
| Phase II Conjugate | This compound-O-sulfate | Sulfation |
| Phase I Metabolite | Hydroxy-2-(2-fluorophenyl)propan-2-ol isomers | Aromatic Hydroxylation |
| Phase I/II Metabolite | Glucuronide or sulfate conjugates of hydroxylated metabolites | Hydroxylation followed by Conjugation |
| Phase I Metabolite | Dihydroxyphenylpropanol | Defluorination and Hydroxylation |
Role of Cytochrome P450 Enzymes in Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.gov These enzymes are primarily responsible for the oxidative metabolism that constitutes the majority of Phase I biotransformation reactions. nih.gov
The predicted aromatic hydroxylation and potential defluorination of this compound would be catalyzed by CYP enzymes. annualreviews.org Several CYP isoforms are known to be involved in the metabolism of aromatic compounds and alcohols. For instance, CYP2E1 is known for its role in the metabolism of ethanol (B145695) and other small-molecule alcohols. nih.govyoutube.com Other major drug-metabolizing enzymes such as CYP3A4, CYP2D6, and members of the CYP2C family could also potentially contribute to the metabolism of this compound. biorxiv.org
The presence of the fluorine atom can influence the interaction of the molecule with the active site of CYP enzymes. While the strong carbon-fluorine bond generally increases metabolic stability, certain CYP isoforms are capable of catalyzing the hydroxylation of fluorinated carbons. tandfonline.comnih.gov The specific CYP enzymes involved in the metabolism of this compound would need to be determined through in vitro studies using human liver microsomes and recombinant CYP isoforms.
In Vitro and In Vivo Metabolic Fate Investigations
To definitively elucidate the metabolic pathways of this compound, a combination of in vitro and in vivo studies would be necessary.
In Vitro Studies:
Human Liver Microsomes (HLMs): Incubation of this compound with HLMs, which contain a rich complement of CYP enzymes and UGTs, would provide a comprehensive overview of its Phase I and Phase II metabolism. Analysis of the incubation mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would allow for the identification and structural characterization of metabolites.
Recombinant CYP and UGT Isoforms: To identify the specific enzymes responsible for the metabolism of this compound, incubations with a panel of individual recombinant human CYP and UGT isoforms would be conducted. This would allow for the determination of which enzymes have the highest catalytic activity towards the compound.
Hepatocytes: The use of primary human hepatocytes in culture provides a more complete model of liver metabolism, as they contain a wider range of metabolic enzymes and cofactors compared to microsomes.
In Vivo Studies:
Animal Models: Administration of this compound to animal models, such as rats or mice, followed by the collection of urine, feces, and blood samples would allow for the identification of metabolites formed in a whole-organism setting. This would provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Human Studies: In a clinical setting, should the compound be developed as a therapeutic agent, human metabolism studies would be conducted. These studies would involve the analysis of biological samples from human subjects to identify and quantify the metabolites of this compound.
The data gathered from these in vitro and in vivo investigations would provide a detailed understanding of the metabolic fate of this compound, which is essential for assessing its pharmacokinetic properties and potential for drug-drug interactions.
Future Research Directions and Unexplored Avenues for 2 2 Fluorophenyl Propan 2 Ol
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis
Reaction Condition Optimization: Beyond just predicting pathways, ML models can recommend optimal reaction conditions. nih.govacs.org By inputting the reactants and products, the algorithm can predict the most suitable catalysts, solvents, temperatures, and reagents to maximize yield and minimize byproducts. nih.govbeilstein-journals.org This is particularly valuable for fluorinated compounds, where reaction success can be highly sensitive to specific conditions.
| Parameter | Conventional Approach | AI-Predicted Optimization | Predicted Outcome |
|---|---|---|---|
| Catalyst | Standard Lewis Acid | Novel Palladium Complex | Increased reaction rate |
| Solvent | Tetrahydrofuran (B95107) (THF) | 2-Methyl-THF (greener alternative) | Reduced environmental impact |
| Temperature | 0°C to 25°C | 15°C (precisely controlled) | Higher selectivity, fewer byproducts |
| Reagent Stoichiometry | 1.5 equivalents | 1.1 equivalents | Improved atom economy |
This predictive capability transforms synthesis from a trial-and-error process into a data-driven science, saving significant time and resources in the laboratory. nih.gov
Exploration of Novel Biological Targets and Mechanisms of Action
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govconsensus.app The structure of 2-(2-Fluorophenyl)propan-2-ol, containing a fluorophenyl group, suggests it could serve as a valuable scaffold or starting point for discovering new therapeutic agents.
Pharmacophore Potential: The fluorophenyl moiety is present in numerous approved drugs. nih.govmdpi.com This structural element can participate in crucial interactions with biological targets, such as enzymes and receptors. The tertiary alcohol group adds a polar, hydrogen-bonding feature to the molecule. Future research should involve screening this compound and its derivatives against a wide array of biological targets to identify potential therapeutic activities.
Potential Areas for Investigation:
Central Nervous System (CNS) Targets: The lipophilicity imparted by the fluorine atom can facilitate passage through the blood-brain barrier, making CNS-related targets a logical area of exploration. nih.gov
Enzyme Inhibition: The compound could be investigated as an inhibitor for various enzyme classes, where the fluorophenyl ring could interact with hydrophobic pockets in the active site.
Antimicrobial Activity: Many fluorinated compounds exhibit antimicrobial properties. Screening against bacterial and fungal strains could reveal new avenues for antibiotic or antifungal development.
Hypothetical Biological Screening Targets:
| Target Class | Rationale for Screening | Desired Outcome |
|---|---|---|
| Ion Channels | Fluorinated aromatics can modulate channel activity. | Identification of novel channel blockers or openers. |
| Kinases | Aromatic rings are common in kinase inhibitor backbones. | Discovery of new anticancer or anti-inflammatory leads. |
| G-Protein Coupled Receptors (GPCRs) | Scaffold is suitable for exploring receptor binding pockets. | New modulators for metabolic or neurological disorders. |
| Cytochrome P450 Enzymes | Investigate potential for drug-drug interactions or metabolic stability. | Characterization of metabolic profile for future drug design. |
Development of Advanced Functional Materials
The unique properties of fluorine-containing molecules make them highly attractive for materials science. wikipedia.org Fluoropolymers are known for their chemical inertness, thermal stability, and low surface energy. wikipedia.orgresearchgate.net this compound could serve as a valuable monomer or building block for the creation of novel fluorinated polymers and materials with specialized properties.
Monomer for Fluoropolymers: The hydroxyl group of this compound provides a reactive site for polymerization reactions, such as the synthesis of polyurethanes or polyesters. mdpi.com The incorporation of the 2-fluorophenyl side group into a polymer backbone could impart desirable characteristics.
Potential Properties and Applications:
Hydrophobicity and Oleophobicity: The presence of fluorine typically leads to materials with low surface energy, making them repellent to both water and oils. researchgate.net This is useful for creating self-cleaning surfaces and protective coatings.
Thermal Stability: The high strength of the carbon-fluorine bond often results in materials with enhanced thermal and chemical stability. wikipedia.org
Optical Properties: Fluorination can alter the refractive index of a material, opening up applications in optical fibers, lenses, and specialty coatings.
Comparative Properties of Hypothetical Polymers:
| Property | Standard Polyacrylate | Polyacrylate with this compound side chain |
|---|---|---|
| Water Contact Angle | ~75° | >100° (Predicted) |
| Refractive Index | ~1.49 | <1.45 (Predicted) |
| Thermal Decomposition Temp. | ~350°C | >380°C (Predicted) |
| Chemical Resistance | Moderate | High (Predicted) |
Sustainable and Scalable Production Methods
As the chemical industry moves towards more environmentally friendly practices, developing sustainable synthesis routes is crucial. techsciresearch.compfizer.com Future research on this compound should focus on green chemistry principles to create scalable and eco-efficient production methods. eurekalert.orgispe.org
Biocatalysis: The use of enzymes for chemical synthesis offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media. nih.govnih.gov Research into identifying or engineering enzymes, such as reductases or lipases, could lead to a highly efficient and enantioselective synthesis of chiral versions of this tertiary alcohol, which is a significant challenge using conventional methods. researchgate.netrsc.org
Comparison of Synthetic Methodologies:
| Metric | Traditional Batch (Grignard) | Future Flow Chemistry | Future Biocatalytic Route |
|---|---|---|---|
| Solvent | Anhydrous Ether/THF | Greener solvents (e.g., 2-MeTHF) | Water/Buffer |
| Temperature | 0°C to reflux (exothermic) | Precise control (e.g., 20-40°C) | Room Temperature |
| Safety | Exotherm risk, pyrophoric reagents | Enhanced heat transfer, small volumes | Inherently safer conditions |
| Waste Generation | High (metal salts, solvent) | Reduced (higher efficiency) | Minimal (biodegradable) |
| Stereoselectivity | Achiral product | Achiral product | Potentially high (enantiopure) |
By pursuing these green and scalable methods, the production of this compound can be aligned with modern standards of sustainable industrial chemistry. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Fluorophenyl)propan-2-ol, and how can purity be maximized?
- Methodology : The synthesis typically involves halogenation of a phenyl precursor followed by reduction. For example, fluorination of a benzophenone derivative using hydrofluoric acid under controlled conditions, followed by reduction with sodium borohydride (NaBH₄). Purification via fractional distillation or recrystallization is critical to achieve >95% purity. Analytical techniques like GC-MS or HPLC should validate purity .
- Key Considerations : Fluorine’s reactivity demands inert atmospheres (e.g., argon) to avoid side reactions. Monitor reaction progress using TLC with UV visualization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR is essential to confirm fluorine position and coupling effects (e.g., J-coupling with adjacent protons). ¹H NMR reveals splitting patterns due to the fluorine atom’s electronegativity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragments, distinguishing it from chloro/bromo analogs.
- IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3300 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity compared to chloro/bromo analogs?
- Methodology :
- Comparative Kinetic Studies : Perform nucleophilic substitution reactions (e.g., SNAr) with this compound and its chloro/bromo analogs. Track reaction rates via UV-Vis or NMR.
- Computational Modeling : Use DFT calculations to compare activation energies for reactions at the fluorinated vs. halogenated positions. Fluorine’s electronegativity reduces electron density, slowing electrophilic attacks but enhancing hydrogen-bonding interactions .
- Data Interpretation : Fluorine’s smaller size and higher electronegativity lead to lower boiling points and altered solubility compared to bulkier halogens .
Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated vs. non-fluorinated analogs?
- Methodology :
- Enzyme Assays : Test inhibition potency against cytochrome P450 isoforms using fluorinated and non-fluorinated analogs. Use fluorometric assays to quantify IC₅₀ values.
- Metabolic Profiling : Employ LC-MS to identify metabolites in hepatic microsomes. Fluorine’s presence may slow metabolism due to C-F bond stability, altering bioavailability .
- Case Study : Conflicting data on CYP3A4 inhibition can arise from assay conditions (pH, co-solvents). Standardize protocols across studies and validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in enzyme modulation?
- Methodology :
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs. Compare with apo-enzyme structures to pinpoint conformational changes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Advanced Techniques : Site-directed mutagenesis of enzyme active sites can validate fluorine’s role in hydrogen bonding or steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
